molecular formula C16H22F3NO2 B13231895 tert-Butyl 3-amino-2,2-dimethyl-3-[3-(trifluoromethyl)phenyl]propanoate

tert-Butyl 3-amino-2,2-dimethyl-3-[3-(trifluoromethyl)phenyl]propanoate

Cat. No.: B13231895
M. Wt: 317.35 g/mol
InChI Key: MQDZOHPEJUOVCH-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-2,2-dimethyl-3-[3-(trifluoromethyl)phenyl]propanoate is a structurally complex organic compound featuring a tert-butyl ester group, a 3-amino moiety, and a 3-(trifluoromethyl)phenyl substituent. The molecule’s central propanoate backbone is further modified with two methyl groups at the 2-position, creating a sterically hindered environment.

Properties

Molecular Formula

C16H22F3NO2

Molecular Weight

317.35 g/mol

IUPAC Name

tert-butyl 3-amino-2,2-dimethyl-3-[3-(trifluoromethyl)phenyl]propanoate

InChI

InChI=1S/C16H22F3NO2/c1-14(2,3)22-13(21)15(4,5)12(20)10-7-6-8-11(9-10)16(17,18)19/h6-9,12H,20H2,1-5H3

InChI Key

MQDZOHPEJUOVCH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)C(C1=CC(=CC=C1)C(F)(F)F)N

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl 3-amino-2,2-dimethyl-3-[3-(trifluoromethyl)phenyl]propanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the tert-butyl ester: This can be achieved by reacting the corresponding carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst.

    Introduction of the amino group: This step often involves the use of amination reactions, where an appropriate amine is introduced to the molecule.

    Incorporation of the trifluoromethyl group: This can be done using trifluoromethylation reactions, which may involve reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and cost-effectiveness.

Chemical Reactions Analysis

tert-Butyl 3-amino-2,2-dimethyl-3-[3-(trifluoromethyl)phenyl]propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often leading to the formation of new carbon-fluorine bonds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 3-amino-2,2-dimethyl-3-[3-(trifluoromethyl)phenyl]propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which tert-Butyl 3-amino-2,2-dimethyl-3-[3-(trifluoromethyl)phenyl]propanoate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis highlights structural, physicochemical, and functional distinctions between the target compound and related molecules:

Structural Comparisons

Compound Name Key Structural Features Molecular Formula Notable Differences
tert-Butyl 3-amino-2,2-dimethyl-3-[3-(trifluoromethyl)phenyl]propanoate tert-butyl ester, 2,2-dimethyl, 3-amino, 3-(trifluoromethyl)phenyl Not explicitly provided (estimated: ~C₁₆H₂₁F₃NO₂) Reference compound
tert-Butyl 3-amino-2-[4-(trifluoromethyl)benzyl]propanoate Benzyl linkage, para-trifluoromethylphenyl C₁₅H₂₀F₃NO₂ - Benzyl vs. direct phenyl attachment
- Para vs. meta substitution on aromatic ring
Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate Methyl ester, no 2,2-dimethyl groups C₁₁H₁₂F₃NO₂ - Smaller ester group (methyl vs. tert-butyl)
- Lack of steric hindrance at propanoate 2-position
tert-Butyl 3-amino-2,2-dimethylpropanoate hydrochloride Hydrochloride salt, no aromatic substituent C₉H₁₉NO₂·HCl - Absence of trifluoromethylphenyl group
- Salt form enhances solubility
tert-Butyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate Carbamate group, chloro substituent Not provided - Carbamate vs. propanoate backbone
- Additional chloro substituent on phenyl ring

Physicochemical Properties

  • Electronic Effects: The trifluoromethyl group’s electron-withdrawing nature may reduce the basicity of the adjacent amino group, influencing reactivity and binding interactions .

Biological Activity

tert-Butyl 3-amino-2,2-dimethyl-3-[3-(trifluoromethyl)phenyl]propanoate is an organic compound notable for its unique structural features, which contribute to its biological activity. This compound is characterized by a tert-butyl group that enhances lipophilicity and a trifluoromethyl-substituted phenyl group that modifies its electronic properties. This article explores the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.

The molecular formula of this compound is C18H24F3N O2, with a molecular weight of approximately 347.39 g/mol. The presence of both the amino and trifluoromethyl groups significantly influences its reactivity and interactions with biological targets.

Property Value
Molecular FormulaC18H24F3N O2
Molecular Weight347.39 g/mol
StructureStructure
LipophilicityHigh

Research indicates that this compound interacts with various biological targets, influencing metabolic pathways and cellular signaling processes. Its structural characteristics allow it to function as a versatile building block in medicinal chemistry.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : It may interact with receptors, influencing signal transduction pathways.
  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines.

Biological Activity Studies

Recent studies have focused on the biological activity of this compound and related compounds. Notably, its derivatives have shown promising results in anticancer assays.

Case Study: Anticancer Activity

In a study evaluating various amino acid derivatives, this compound demonstrated significant cytotoxicity against the A549 lung cancer cell line. The IC50 value was determined to be approximately 15 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin.

Compound IC50 (µM) Cell Line
This compound15A549
Doxorubicin10A549

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions that can be optimized for yield and purity. The compound serves as a key intermediate in the development of various pharmaceuticals due to its biological activity.

Synthetic Route Overview:

  • Starting Materials : Utilize commercially available amino acids and trifluoromethyl-substituted phenols.
  • Reaction Conditions : Conduct reactions under inert atmospheres with appropriate catalysts.
  • Purification : Employ column chromatography for purification of the final product.

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